strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
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Overview
Description
The compound “strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate” is a complex chemical entity that combines strontium with a polyether and an enolate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the polyether component, 1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane. This can be synthesized through the reaction of methoxyethanol with ethylene oxide under basic conditions to form the triethylene glycol monomethyl ether .
The enolate component, (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, can be synthesized through the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone structure .
Finally, the strontium salt of the enolate is prepared by reacting strontium hydroxide with the enone in an appropriate solvent, such as ethanol, to form the strontium enolate complex .
Industrial Production Methods
Industrial production of this compound would likely involve the same synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: The methoxy groups in the polyether can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or thiols in the presence of a base.
Major Products Formed
Oxidation: Peroxides or other oxidized derivatives.
Reduction: Alcohols or reduced enone derivatives.
Substitution: Substituted ethers or thioethers.
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In catalysis, the strontium enolate complex could act as a Lewis acid, facilitating various organic transformations. The polyether component could provide solubility and stability to the complex, enhancing its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Triethylene glycol monomethyl ether: Similar polyether structure but lacks the enolate and strontium components.
Strontium enolate complexes: Similar metal-enolate coordination but without the polyether component.
Polyether enolates: Similar polyether and enolate structures but with different metal coordination.
Uniqueness
This compound is unique due to the combination of a polyether, an enolate, and strontium. This unique combination provides distinct properties such as enhanced solubility, stability, and reactivity, making it suitable for specific applications in catalysis and materials science .
Properties
IUPAC Name |
strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.C8H18O4.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-9-3-5-11-7-8-12-6-4-10-2;/h2*7,12H,1-6H3;3-8H2,1-2H3;/q;;;+2/p-2/b2*8-7+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUIMBKYDDNQQB-COYDWXKQSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOC.[Sr+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOC.[Sr+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56O8Sr |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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